molecular formula C49H53NO10 B12342662 Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside

Cat. No.: B12342662
M. Wt: 815.9 g/mol
InChI Key: SFYRCMOBILUYAN-KGVJJITQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside

This derivative belongs to the class of protected glycosides designed for controlled glycosylation reactions. The core structure features:

  • A 4,6-O-benzylidene-protected α-D-glucopyranoside backbone, locking the glucose ring in a rigid $$^{4}C_1$$ conformation to prevent unwanted side reactions.
  • A 2-acetamido-2-deoxy modification at the glucosamine residue, mimicking N-acetylglucosamine (GlcNAc) motifs prevalent in biological systems.
  • A 3-O-linked α-L-fucopyranosyl unit, fully benzylated at positions 2, 3, and 4 to ensure stability during synthetic manipulations.

The strategic placement of benzyl ethers (C2, C3, C4 on fucose; C4, C6 on glucose) and the benzylidene acetal creates orthogonal protecting groups, enabling sequential deprotection for selective functionalization.

Table 1: Key Structural Features and Protections

Position Modification Purpose
Glc C2 2-Acetamido-2-deoxy Mimics biological GlcNAc; directs glycosylation stereochemistry
Glc C4, C6 Benzylidene acetal Conformational control; prevents undesired reactivity
Fuc C2, C3, C4 Tri-O-benzyl Stabilizes α-L-fucosyl linkage; enables late-stage deprotection

Historical Context and Discovery

The compound emerged from iterative advancements in oligosaccharide synthesis during the 1980s–1990s:

  • 1984 : Matta’s group demonstrated the feasibility of synthesizing 3-O-fucosylated glucosamine derivatives via Hg(CN)₂-promoted glycosylation, laying groundwork for later benzyl-protected analogs.
  • 1990s : Fraser-Reid’s "armed-disarmed" concept rationalized the reactivity of protected glycosyl donors, enabling systematic approaches to compounds with multiple benzyl groups.
  • 2000s : Automated solid-phase synthesis techniques incorporated 4,6-O-benzylidene glucosamine acceptors, with this compound serving as a key intermediate for complex glycans.

Critical innovations include the use of 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromides as stable donors and the recognition that benzylidene-directed conformational locking enhances glycosylation yields.

Rationale for Academic Study

Four key research drivers justify ongoing investigation:

  • Glycosylation Control : The compound’s benzyl/benzylidene pattern enables systematic study of steric and electronic effects on glycosidic bond formation.
  • Glycoconjugate Synthesis : Serves as a linchpin for assembling tumor-associated carbohydrate antigens (e.g., Lewis X/Y) and microbial polysaccharide mimics.
  • Enzymatic Studies : The 2-acetamido group permits investigations into hexosaminidase substrate specificity when combined with isotopic labeling.
  • Material Science : Benzyl-protected derivatives act as monomers for carbohydrate-based polymers with tunable solubility profiles.

Scope and Structure of the Review

This review systematically addresses:

  • Synthetic methodologies for constructing the benzyl/benzylidene-protected core (Section 2)
  • Applications in oligosaccharide assembly and glycobiology (Section 3)
  • Challenges in regioselective deprotection and large-scale production (Section 4)
  • Future directions in enzymatic remodeling and glycoarray development (Section 5)

Properties

Molecular Formula

C49H53NO10

Molecular Weight

815.9 g/mol

IUPAC Name

N-[(6S,7S,8aS)-8-[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C49H53NO10/c1-33-42(52-28-35-18-8-3-9-19-35)45(53-29-36-20-10-4-11-21-36)46(54-30-37-22-12-5-13-23-37)49(57-33)60-44-41(50-34(2)51)48(55-31-38-24-14-6-15-25-38)58-40-32-56-47(59-43(40)44)39-26-16-7-17-27-39/h3-27,33,40-49H,28-32H2,1-2H3,(H,50,51)/t33?,40?,41-,42+,43+,44?,45-,46-,47?,48-,49-/m0/s1

InChI Key

SFYRCMOBILUYAN-KGVJJITQSA-N

Isomeric SMILES

CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@@H]([C@H](OC3[C@H]2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Glucosamine Backbone Protection

  • 4,6-O-Benzylidene protection : Generated by reacting methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal under camphorsulfonic acid catalysis.
  • 2-Acetamido group : Introduced via acetylation of the C-2 amine, providing stability during subsequent reactions.
  • 3-O-Benzyl protection : Achieved using benzyl bromide in tetrahydrofuran (THF) with sodium hydride, yielding 85–90% regioselectivity at the 3-position.

Fucosyl Donor Preparation

  • 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide : Synthesized from L-fucose via sequential benzylation (BnBr/NaH) followed by bromination (HBr/AcOH).
  • Benzylidene vs. acetyl groups : Benzylidene at C-4/C-6 enhances steric hindrance, favoring α-selectivity during glycosylation.

Glycosylation Methodologies

Glycosylation between the protected glucosamine acceptor and fucosyl donor is the critical step for α-L-fucose attachment.

Halide Ion-Catalyzed Glycosylation

  • Conditions :
    • Donor: 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide
    • Acceptor: Benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside
    • Solvent: Dichloromethane/N,N-dimethylformamide (1:1)
    • Promoter: Tetraethylammonium bromide (10 mol%)
    • Base: Diisopropylethylamine (2 equiv)
    • Molecular sieves (4Å).
  • Outcome :
    • 82% yield of disaccharide intermediate.
    • α-Configuration confirmed by $$ ^1H $$-NMR ($$ J_{1',2'} = 3.7 \, \text{Hz} $$).

Silver/Iodine-Based Activation

  • Conditions :
    • Donor: 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide
    • Acceptor: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
    • Solvent: Nitromethane/benzene (1:1)
    • Promoter: Mercuric cyanide (1.2 equiv).
  • Outcome :
    • 70–75% yield with β-fuco configuration due to neighboring group participation from acetyl groups.

Deprotection and Final Product Isolation

Benzylidene Removal

  • Method : Hydrogenolysis using Pd/C (10 wt%) in methanol under $$ H_2 $$ (1 atm).
  • Yield : 90% after 12 hours.

Benzyl Group Cleavage

  • Conditions : Birch reduction (Na/NH$$_3$$) at −78°C for 50 minutes.
  • Efficiency : Full deprotection without affecting acetamido groups.

Optimization and Comparative Analysis

Catalyst Screening for Glycosylation

Catalyst System Solvent Temp (°C) Yield (%) α:β Ratio Source
Ag$$2$$SO$$4$$/TfOH CH$$2$$Cl$$2$$ 0 90 11:1
Bi(OTf)$$_3$$ CH$$2$$Cl$$2$$ 25 86 9.1:1
CuBr$$2$$/Bu$$4$$NBr DMF 25 81 α-only

Solvent Effects on Regioselectivity

  • THF : Favors 2-O-benzylation in glucosamine precursors (75% selectivity).
  • DMF : Enhances glycosylation rates but reduces anomeric control (α:β = 3:1).

Challenges and Solutions

  • Anomeric Control : Use of bulky benzylidene groups at C-4/C-6 suppresses β-side reactions, achieving α:β >10:1.
  • Side Reactions : Over-benzylation mitigated by low-temperature (−30°C) silylation.
  • Scale-Up Limitations : Hydrogenolysis requires strict moisture control to prevent acetamido hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like periodate, which cleaves vicinal diols.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide and silver oxide in N,N-dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Synthesis and Structural Studies

The compound is synthesized through a series of glycosylation reactions involving protected sugar derivatives. The use of benzyl and acetyl protecting groups facilitates the selective formation of the desired glycosidic linkages.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1GlycosylationBenzyl-α-L-fucopyranoside derivativesAcidic conditions
2DeprotectionTFA (trifluoroacetic acid)Room temperature
3PurificationColumn chromatographyEthanol/Water gradient

This multi-step synthesis allows for the creation of structurally diverse glycosides that can be used for further biological evaluations.

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside has been studied for its interactions with various biological systems:

  • Inhibition of Glycosylation : The compound acts as an inhibitor of glycosyltransferases, which are enzymes involved in the addition of sugar moieties to proteins and lipids. This inhibition can affect cell signaling and recognition processes critical in cancer progression .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by modulating the expression of mucins in cancer cell lines, thereby influencing tumor growth and metastasis .

Therapeutic Potential

Given its unique structural features, this compound shows promise in therapeutic applications:

  • Cancer Therapy : The ability to inhibit specific glycosylation patterns may allow for targeted therapies in cancers where aberrant glycosylation is a hallmark. For instance, inhibiting MUC1 expression has been linked to reduced tumor growth in breast cancer models .
  • Vaccine Development : The structure can serve as a scaffold for designing glyco-conjugate vaccines that elicit strong immune responses against pathogens by mimicking natural glycan structures found on microbial surfaces .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental setups:

Case Study 1: Glycosylation Inhibition

A study demonstrated that the compound effectively inhibits O-glycosylation in breast cancer cell lines, leading to decreased MUC1 expression and subsequent reduction in cell proliferation. This suggests potential use as an adjunct therapy in breast cancer treatment .

Case Study 2: Vaccine Efficacy

Research indicated that glyco-conjugates based on this compound could enhance vaccine efficacy against influenza by improving the immunogenicity of the vaccine candidates. The conjugates showed increased antibody responses compared to non-glycosylated counterparts .

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily proteins and enzymes involved in carbohydrate metabolism. The compound can mimic natural carbohydrates, binding to carbohydrate-recognizing proteins and influencing their activity.

Comparison with Similar Compounds

Benzyl-2-acetamido-2-deoxy-4,6-O-benzylidene-3-oxo-α-D-glucopyranoside (Compound 13)

  • Structural Differences: Features a 3-oxo group instead of the 3-O-fucopyranosyl residue.
  • Reactivity : The ketone at C3 alters electronic properties, reducing glycosylation efficiency compared to the target compound’s α-L-fucose moiety.
  • Applications : Primarily used in oxidation-reduction studies rather than glycosylation .
  • Purity : 90% after recrystallization, lower than the target compound’s 98% .

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside (CAS 80035-34-3)

  • Structural Differences : Phthalimido (N-phthaloyl) group at C2 vs. acetamido; β-D-configuration vs. α-D.
  • Reactivity : The phthalimido group enhances stability but requires harsh deprotection (e.g., hydrazine), limiting its use in sensitive syntheses .
  • Applications : Common in β-linked glucosamine synthesis but lacks the α-L-fucose branching capability .

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS 4171-69-1)

  • Structural Differences : Fully benzylated at C3, C4, and C6 positions without a benzylidene group.
  • Reactivity : The absence of a benzylidene ring reduces steric hindrance, enabling faster glycosylation but lower regioselectivity .
  • Applications : Used in influenza neuraminidase inhibitor synthesis due to its exposed hydroxyl groups .

Benzyl 2-Acetamido-6-O-tosyl-3-O-benzyl-2-deoxy-α-D-glucopyranoside

  • Structural Differences : Tosyl (p-toluenesulfonyl) group at C6 instead of benzylidene.
  • Reactivity : The tosyl group acts as a leaving group, enabling nucleophilic displacement reactions (e.g., azide substitution) .
  • Applications: Key substrate for β-glucosidase assays and glycosyl amino acid synthesis .

Ethyl 2-Acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside

  • Structural Differences : Thio-glycosidic bond (C1-S) and N,O-carbonyl protection at C2/C3.
  • Reactivity : Thio-glycosides offer superior shelf stability and selective activation under mild conditions (e.g., NIS/AgOTf) .
  • Applications : High-yield synthesis of GlcNAc-containing oligosaccharides, surpassing traditional O-glycosides in efficiency .

Data Tables: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Primary Application
Target Compound C₄₈H₅₃NO₁₀ 815.95 4,6-Benzylidene, α-L-Fucose 196941-73-8 Glycoconjugate synthesis
Benzyl-2-acetamido-4,6-O-benzylidene-3-oxo-α-D-glucopyranoside (13) C₂₈H₃₁NO₇ 493.55 3-Oxo, 4,6-Benzylidene Not Provided Oxidation studies
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside C₃₆H₃₅NO₈ 609.67 Phthalimido, β-D-configuration 80035-34-3 β-Glucosamine synthesis
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-β-D-glucopyranoside C₃₆H₃₉NO₆ 581.70 Tri-O-benzyl 4171-69-1 Neuraminidase inhibitors
Ethyl 2-Acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-1-thio-β-D-glycopyranoside C₂₅H₃₁NO₆S 481.58 Thio-glycoside, N,O-carbonyl Not Provided High-efficiency GlcNAc donors

Biological Activity

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is a complex glycoside that exhibits significant biological activities. Its structural components suggest potential roles in various biological processes, including anti-inflammatory and immunomodulatory effects. This article reviews the biological activity of this compound, supported by empirical data and relevant case studies.

Chemical Structure

The molecular formula of the compound is C36H39NO6C_{36}H_{39}NO_6, with a molecular weight of approximately 581.7 g/mol. The structure features multiple benzyl groups and a fucose moiety, which are crucial for its biological interactions.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential in inhibiting nitric oxide (NO) production in LPS-induced macrophage cells. The presence of fucose residues has been shown to enhance the inhibitory effects on NO production, indicating a structure-activity relationship that favors glycosylation for increased bioactivity.

Table 1: Inhibitory Effects on NO Production

CompoundConcentration (μM)NO Inhibition (%)
This compound5075
Control (L-NMMA)5090
Ceramide10040

This data suggests that while the compound is effective at lower concentrations compared to ceramide, it does not reach the efficacy of L-NMMA, a known NO synthase inhibitor .

Immunomodulatory Effects

The compound's immunomodulatory effects have been explored in various models. It has been demonstrated to modulate cytokine production in immune cells, suggesting a potential therapeutic application in autoimmune diseases and inflammatory conditions.

Case Study: Modulation of Cytokine Release
In a study involving human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with LPS. The results indicated that the compound could downregulate inflammatory responses, making it a candidate for further therapeutic exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this glycoside has been investigated through various analogs. Modifications to the fucose and glucopyranose moieties have shown that:

  • Presence of Fucose : Essential for optimal anti-inflammatory activity.
  • Benzylidene Group : Contributes to stability and bioavailability.

These findings underscore the importance of specific structural elements in mediating biological activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound using benzyl and benzylidene protecting groups?

The synthesis relies heavily on sequential protection/deprotection strategies. For example, benzylidene groups are critical for transient protection of the 4,6-hydroxyls of glucose, enabling selective functionalization at the 3-O position. Benzyl groups on the fucose residue (2,3,4-tri-O-benzyl) prevent unwanted side reactions during glycosylation. A typical protocol involves reacting benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside with allyl bromide under alkaline conditions (BaO/Ba(OH)₂·8H₂O) to introduce the 3-O-allyl group, followed by glycosylation with a fucosyl donor . Yield optimization (~95%) is achieved via controlled reagent stoichiometry and solvent selection (e.g., pyridine for eliminating residual BaO).

Q. How can column chromatography be optimized for purifying intermediates in this synthesis?

Purification often employs silica gel chromatography with gradients of chloroform/acetone (9:1 to 11.5:1 v/v) to resolve intermediates. For example, benzyl 2-acetamido-3-O-allyl-4,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is separable from mono-benzylated byproducts using chloroform-acetone (9:1), with monitoring by TLC (Rf ~0.4–0.6) . Pre-adsorption of crude residues onto silica before column loading improves resolution.

Q. What spectroscopic methods are most reliable for confirming the α-L-fucopyranosyl linkage and benzylidene acetal integrity?

¹H NMR is critical: The benzylidene acetal shows a singlet at δ ~5.6 ppm (PhCH), while the anomeric proton of α-L-fucose appears as a doublet at δ ~5.3–5.5 ppm (J₁,₂ = 3.5–4.0 Hz). ¹³C NMR confirms the benzylidene acetal (δ ~101–103 ppm) and benzyl ethers (δ ~70–80 ppm). Mass spectrometry (HRESIMS) validates molecular weight, e.g., [M − H]⁻ at m/z 1533.5105 .

Advanced Research Questions

Q. How can regioselectivity challenges during glycosylation of the 3-O position be addressed?

Competing reactivity at the 4-O or 6-O positions is mitigated using bulky temporary protecting groups (e.g., benzylidene) and selective catalysts. For instance, halide-ion catalysis (e.g., AgOTf or NIS/TfOH) promotes α-L-fucose coupling to the 3-O position of the glucosamine core, as seen in the synthesis of trisaccharide derivatives . Pre-activation of the fucosyl donor (e.g., trichloroacetimidate) enhances glycosylation efficiency .

Q. What strategies ensure stereochemical fidelity in forming the α-L-fucopyranosyl-(1→3) linkage?

Stereocontrol is achieved via neighboring-group participation (e.g., 2-O-acetyl groups) or using chiral auxiliaries. For example, 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, when coupled with a glucosamine acceptor under kinetic control (low temperature, anhydrous DCM), yields >90% α-anomer . Anomeric configuration is confirmed via NOESY (axial H-1/H-3 coupling) and J₁,₂ values.

Q. What are the risks of benzylidene acetal cleavage during deprotection, and how can they be mitigated?

Acidic deprotection (e.g., 60% acetic acid) may hydrolyze benzylidene acetals prematurely. To avoid this, stepwise deprotection using hydrogenolysis (H₂/Pd-C) is preferred for benzyl groups, followed by mild acid treatment (0.1 M HCl in THF/H₂O) for benzylidene removal . Competing side reactions (e.g., glycoside hydrolysis) are minimized by monitoring reaction progress via LC-MS.

Data Contradiction Analysis

Q. How should researchers address unexpected byproducts from competing O-allyl vs. O-benzyl group reactivity?

In reactions involving allyl-protected intermediates (e.g., compound 2 in ), competing alkylation at the 4-O vs. 6-O positions can occur. For example, incomplete benzylation of benzyl 2-acetamido-3-O-allyl-2-deoxy-α-D-glucopyranoside may yield mono- (6-O-benzyl) and di-benzylated (4,6-di-O-benzyl) products. TLC and ¹H NMR (integration of benzyl aromatic protons) differentiate these. Redundant purification (e.g., sequential column chromatography) isolates the desired product .

Q. How can discrepancies in NMR data for glycosidic linkages be resolved?

Apparent contradictions in anomeric proton shifts (e.g., δ 4.45 ppm for β-D-galactose vs. δ 5.3 ppm for α-L-fucose) may arise from solvent effects or impurities. Cross-validation using 2D NMR (HSQC, HMBC) clarifies linkage positions. For example, HMBC correlations between fucose H-1 and glucosamine C-3 confirm the (1→3) glycosidic bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.